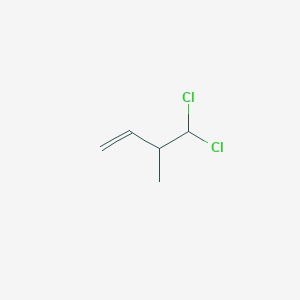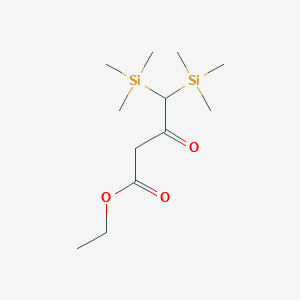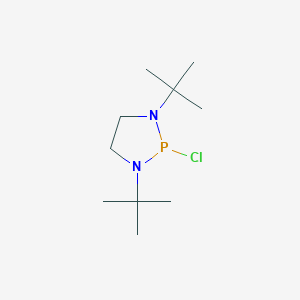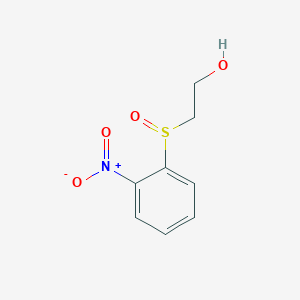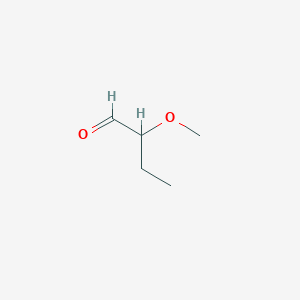
N,N'-Dibenzyl-N-butyl-N'-(3-nitrophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea: is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of benzyl, butyl, and nitrophenyl groups attached to the urea moiety. Urea derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea typically involves the reaction of benzylamine, butylamine, and 3-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzylamine and butylamine are reacted with 3-nitrophenyl isocyanate in an organic solvent such as dichloromethane or toluene.
Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours.
Step 3: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to ensure consistent product quality.
化学反应分析
Types of Reactions: N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzyl and butyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups.
科学研究应用
N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Agriculture: It can be used as a precursor for the synthesis of agrochemicals, such as herbicides and pesticides.
Material Science: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.
作用机制
The mechanism of action of N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its target molecules, leading to changes in their activity or function. The nitrophenyl group may also participate in redox reactions, influencing the overall biological activity of the compound.
相似化合物的比较
N,N’-Dibenzyl-N-butylurea: Similar structure but lacks the nitrophenyl group.
N,N’-Dibenzyl-N’-(3-nitrophenyl)urea: Similar structure but lacks the butyl group.
N,N’-Dibenzyl-N-butyl-N’-(4-nitrophenyl)urea: Similar structure but with a nitrophenyl group at the 4-position instead of the 3-position.
Uniqueness: N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea is unique due to the presence of both benzyl and butyl groups along with the nitrophenyl group at the 3-position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
属性
CAS 编号 |
88451-04-1 |
|---|---|
分子式 |
C25H27N3O3 |
分子量 |
417.5 g/mol |
IUPAC 名称 |
1,3-dibenzyl-1-butyl-3-(3-nitrophenyl)urea |
InChI |
InChI=1S/C25H27N3O3/c1-2-3-17-26(19-21-11-6-4-7-12-21)25(29)27(20-22-13-8-5-9-14-22)23-15-10-16-24(18-23)28(30)31/h4-16,18H,2-3,17,19-20H2,1H3 |
InChI 键 |
WZCYLQNSCSKXFA-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)N(CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide](/img/structure/B14401579.png)
![[(Oct-1-en-3-yl)selanyl]benzene](/img/structure/B14401590.png)
![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)

